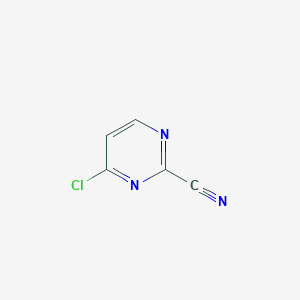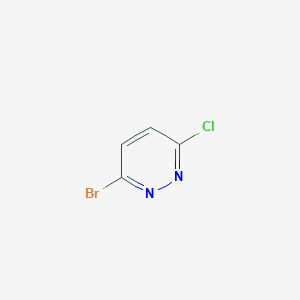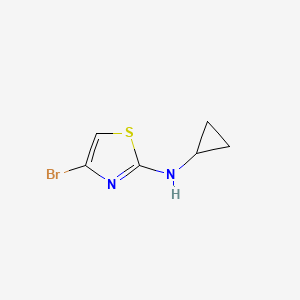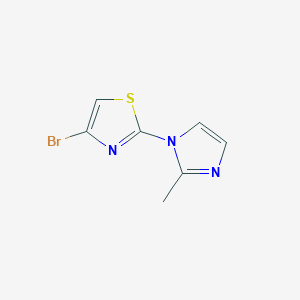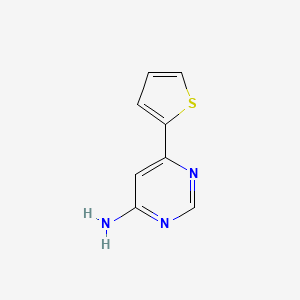![molecular formula C14H21N3O4 B1372047 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1208476-77-0](/img/structure/B1372047.png)
3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the CAS Number: 1208476-77-0 . It has a molecular weight of 295.34 . The IUPAC name for this compound is 3-{3-[1-(acetylamino)cycloheptyl]-1,2,4-oxadiazol-5-yl}propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O4/c1-10(18)16-14(8-4-2-3-5-9-14)13-15-11(21-17-13)6-7-12(19)20/h2-9H2,1H3,(H,16,18)(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Biological Assessment
- Synthesis Techniques : The synthesis of compounds containing 1,2,4-oxadiazol rings, similar to 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid, involves complex chemical reactions starting from commercially available acids and amidoximes, leading to various acetamides with 1,2,4-oxadiazol cycles. These syntheses are critical for creating diverse functionalized derivatives with potential pharmacological activities (Karpina et al., 2019).
Pharmacological Properties
- Antimicrobial Activity : Some derivatives of compounds similar to the subject chemical, such as benzimidazole derivatives, have demonstrated potential antimicrobial activities. This highlights the role of 1,2,4-oxadiazol rings in contributing to antimicrobial properties (El-masry, Fahmy, & Abdelwahed, 2000).
- Anti-inflammatory and Anti-thrombotic Effects : Certain 1,3,4-Oxadiazole derivatives have shown significant in-vitro and in-vivo anti-inflammatory activity, as well as anti-thrombotic properties in rat models. These findings suggest potential uses in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Chemical Modifications and Applications
- Structural Modifications for Activity Improvement : Research into various 1,2,4-oxadiazol-5-carboxylic acid derivatives, similar in structure to the compound , indicates possibilities for structural modifications to enhance certain activities, such as antihypertensive effects (Santilli & Morris, 1979).
Molecular Docking Studies
- Prediction of Biological Activity : The use of molecular docking studies in the research of 1,2,4-oxadiazole derivatives, akin to this compound, aids in predicting their biological activity. This approach is crucial for the development of new pharmaceutical agents (Basra et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-[3-(1-acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(18)16-14(8-4-2-3-5-9-14)13-15-11(21-17-13)6-7-12(19)20/h2-9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABWIGQKHBHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCCC1)C2=NOC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

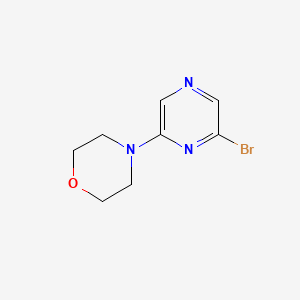
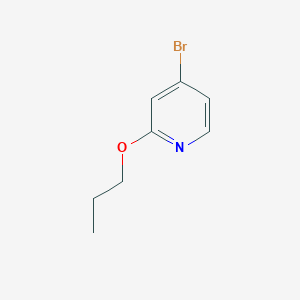
![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

